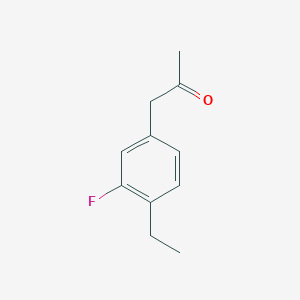

1-(4-Ethyl-3-fluorophenyl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(4-ethyl-3-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C11H13FO/c1-3-10-5-4-9(6-8(2)13)7-11(10)12/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

IVJSBOHTWMBXFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC(=O)C)F |

Origin of Product |

United States |

Contextual Significance in Modern Organic Synthesis and Chemical Research

Aryl ketones, the class of compounds to which 1-(4-Ethyl-3-fluorophenyl)propan-2-one belongs, are of considerable importance in the chemical industry and academic research. chemistryviews.org They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. sciencedaily.com The presence of the carbonyl group allows for a variety of chemical transformations, making aryl ketones versatile building blocks for organic chemists. chemistryviews.org

The specific substitution pattern of this compound, featuring both an ethyl and a fluorine group on the aromatic ring, suggests its potential utility in the development of bioactive molecules. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net Therefore, this compound could be a valuable precursor for the synthesis of novel drug candidates.

Furthermore, functionalized aryl ketones are integral to the synthesis of heterocyclic compounds, which are prevalent in many biologically active natural products and synthetic drugs. nih.gov The reactivity of the ketone and the potential for functional group interconversion on the aromatic ring make compounds like this compound attractive starting materials for constructing diverse molecular architectures. nih.gov

Historical Development and Evolution of Aryl Propanones in Chemical Literature

The synthesis of aryl ketones has a rich history dating back to the late 19th century. The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, was a seminal discovery that provided a direct method for attaching an acyl group to an aromatic ring. wikipedia.org This reaction, typically employing an acyl chloride and a Lewis acid catalyst like aluminum chloride, has been a cornerstone of organic synthesis for over a century and remains a fundamental method for preparing aryl ketones. chemguide.co.uklibretexts.orgjove.com

The general reaction for a Friedel-Crafts acylation is as follows:

Over the decades, the field of organic synthesis has seen the development of numerous other methods for the preparation of aryl ketones, addressing some of the limitations of the Friedel-Crafts reaction, such as substrate scope and the use of stoichiometric amounts of catalyst. chemistryviews.org Modern synthetic methodologies include palladium-catalyzed carbonylative cross-coupling reactions, which offer a more efficient and versatile route to a wide range of alkyl aryl ketones. chemistryviews.org These newer methods often exhibit greater functional group tolerance and catalytic efficiency. organic-chemistry.org

The table below provides a brief overview of some key methods for the synthesis of aryl ketones, highlighting the evolution of this area of chemistry.

| Method | Description | Year of Discovery/Development |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution using an acyl halide and a Lewis acid catalyst. | 1877 |

| Houben-Hoesch Reaction | Acid-catalyzed reaction of nitriles with aromatic compounds to form aryl ketones. | Early 20th Century |

| Palladium-Catalyzed Carbonylative Cross-Coupling | Coupling of aryl halides with organometallic reagents in the presence of carbon monoxide and a palladium catalyst. | Late 20th Century |

| Nickel-Catalyzed Cross-Coupling | Coupling of carboxylic esters with organometallic reagents using a nickel catalyst. | 21st Century |

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 1 4 Ethyl 3 Fluorophenyl Propan 2 One

Mechanistic Pathways of Formation Reactions Leading to 1-(4-Ethyl-3-fluorophenyl)propan-2-one

The primary synthetic route to this compound and related aryl ketones is the Friedel-Crafts acylation. organic-chemistry.org This reaction is a cornerstone of organic synthesis, involving the electrophilic aromatic substitution (EAS) of an arene with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The mechanism for the formation of this compound proceeds through several distinct steps:

Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent (e.g., propanoyl chloride) to form a highly electrophilic acylium ion.

Electrophilic Attack: The π-electron system of the aromatic ring of the substrate, 1-ethyl-2-fluorobenzene (B140242), acts as a nucleophile, attacking the acylium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. masterorganicchemistry.com

The regioselectivity of the acylation on the 1-ethyl-2-fluorobenzene ring is dictated by the directing effects of the existing ethyl and fluoro substituents. The ethyl group is an activating group that directs incoming electrophiles to the ortho and para positions due to its electron-donating inductive effect (+I) and hyperconjugation. lumenlearning.com The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), but like other halogens, it directs incoming electrophiles to the ortho and para positions because of its electron-donating resonance effect (+M), where its lone pairs can participate in π-conjugation. libretexts.org

In the case of 1-ethyl-2-fluorobenzene, the two substituents work in concert. The position para to the fluorine atom (and meta to the ethyl group) is the most sterically accessible and electronically favorable site for acylation, leading to the specific formation of the target compound.

Kinetics of Specific Transformations of the Propanone Moiety

The propanone moiety of this compound is the primary site of reactivity for many transformations. The kinetics of these reactions are significantly modulated by the electronic properties of the substituted aromatic ring. Key transformations include enolate formation, oxidation, and C-C bond cleavage.

More recent research has focused on transition-metal-catalyzed C-C bond cleavage of unstrained aryl ketones. nih.govnih.gov These transformations allow for the homologation of aryl ketones into long-chain ketones and aldehydes. nih.gov The reaction rate is sensitive to the electronic nature of the substituents on the aryl ring. While specific kinetic data for this compound is not available, data from related substituted aryl ketones can provide insight.

| Substituent (X) on Aryl Ketone | Relative Rate of a Hypothetical Transformation (e.g., Enolate Formation) | Electronic Effect |

|---|---|---|

| -OCH₃ (Strongly Activating) | High | Strongly Electron-Donating |

| -CH₃ (Activating) | Moderate-High | Electron-Donating |

| -H (Benzene) | Baseline | Neutral |

| -Cl (Deactivating) | Moderate-Low | Electron-Withdrawing |

| -NO₂ (Strongly Deactivating) | Low | Strongly Electron-Withdrawing |

For this compound, the net electronic effect of the ethyl and fluoro groups would place its reactivity somewhere between an activated and a deactivated system, leading to unique kinetic profiles in its chemical transformations.

Influence of Aromatic Substituents (Ethyl, Fluoro) on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of the electronic effects of the ethyl and fluoro substituents. These effects modulate the electron density of both the aromatic ring and the propanone functional group.

Ethyl Group: The ethyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, making it more reactive toward electrophiles (activating) and directing substitution to the ortho and para positions. askfilo.com

Investigations into Transition State Structures and Energy Barriers

Understanding the detailed mechanism of a chemical reaction requires analysis of its transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.org While experimental characterization of these transient species is difficult, computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to calculate the structures and energies of transition states. acs.org

For reactions involving this compound, computational studies can elucidate key mechanistic features. For example, in a nucleophilic attack at the carbonyl carbon, a transition state would involve the partial formation of a new bond with the nucleophile and partial re-hybridization of the carbonyl carbon from sp² to sp³. DFT calculations can determine the geometry of this TS and, crucially, the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡). This energy barrier dictates the reaction rate. wikipedia.org

Computational studies on the reactions of α-haloketones with nucleophiles have revealed complex potential energy surfaces where a single transition state can lead to multiple products through a phenomenon known as path bifurcation. acs.org Similar investigations for this compound could reveal:

The precise geometries of transition states for reactions like enolization, aldol (B89426) condensation, or oxidation.

The energy barriers for competing reaction pathways, explaining observed selectivity.

The electronic influence of the ethyl and fluoro substituents on the stability of the transition state. For example, electron-withdrawing groups can stabilize transition states with developing negative charge, lowering the energy barrier.

| Reaction Type | Reactant | Hypothetical Activation Energy (ΔG‡, kcal/mol) | Comment |

|---|---|---|---|

| Enolate Formation | Acetophenone | ~20-25 | Baseline for comparison |

| Enolate Formation | 4-Nitroacetophenone | ~18-22 | EWG stabilizes negative charge on enolate |

| Enolate Formation | 4-Methylacetophenone | ~22-27 | EDG destabilizes negative charge |

| Enolate Formation | This compound | Predicted ~20-24 | Competing EWG (F) and EDG (Et) effects |

Such computational analyses are indispensable for a deep, quantitative understanding of the reactivity and mechanisms involving complex molecules like this compound.

Derivatization and Analog Synthesis of 1 4 Ethyl 3 Fluorophenyl Propan 2 One

Functional Group Transformations of the Ketone Moiety (e.g., Reduction, Oxime Formation)

The ketone functional group in 1-(4-Ethyl-3-fluorophenyl)propan-2-one is a prime site for a variety of chemical transformations, allowing for the introduction of new functionalities and the modulation of the molecule's physicochemical properties.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(4-Ethyl-3-fluorophenyl)propan-2-ol. This transformation can be achieved using a range of reducing agents. For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective choice. For industrial applications, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere offers an efficient alternative.

Oxime Formation: Reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) or its salts leads to the formation of the corresponding oxime, this compound oxime. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The formation of oximes introduces a nitrogen atom and a hydroxyl group, which can serve as a handle for further derivatization or as a key feature for biological activity. wikipedia.org

| Transformation | Reagents and Conditions | Product |

| Reduction | Sodium borohydride (NaBH₄), Methanol | 1-(4-Ethyl-3-fluorophenyl)propan-2-ol |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Sodium acetate) | This compound oxime |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The substituted phenyl ring of this compound is amenable to both electrophilic and nucleophilic aromatic substitution reactions, enabling the introduction of additional substituents that can significantly alter the molecule's properties.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents—the ethyl group at position 4 and the fluorine atom at position 3—govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ethyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director due to its high electronegativity (inductive withdrawal) and lone pairs capable of resonance donation.

In this specific substitution pattern, the positions ortho and para to the activating ethyl group are C3 and C5. The positions ortho and para to the deactivating fluoro group are C2 and C4. The combined effect of these two groups will direct incoming electrophiles. The C5 position is activated by the ethyl group and not strongly deactivated by the meta-fluoro group. The C2 position is ortho to both the ethyl and fluoro groups, making it sterically hindered and electronically deactivated by the fluoro group. Therefore, electrophilic substitution is most likely to occur at the C5 position. Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst to introduce an acyl or alkyl group, respectively. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comuci.edu

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common for this ring system unless further activating electron-withdrawing groups are present. The fluorine atom could potentially be displaced by a strong nucleophile, though this would require harsh reaction conditions. If a strong electron-withdrawing group, such as a nitro group, were introduced onto the ring (e.g., at the C5 position), the susceptibility of the ring to nucleophilic attack would be significantly enhanced.

Regioselective Functionalization Strategies

Achieving specific substitution patterns on the aromatic ring often requires regioselective functionalization strategies that go beyond the inherent directing effects of the existing substituents.

One powerful technique is directed ortho-metalation (DoM) . In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent (e.g., n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. While the propan-2-one side chain itself is not a strong directing group for DoM, it could be modified to incorporate one. For instance, conversion of the ketone to a more effective directing group, such as an oxime or a protected alcohol, could facilitate regioselective lithiation at the C2 or C6 positions, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Synthesis of Stereoisomeric and Chiral Analogs

The propan-2-one moiety of this compound contains a prochiral center at the carbonyl carbon. Reduction of this ketone, as described in section 4.1, generates a new stereocenter, leading to a racemic mixture of (R)- and (S)-1-(4-Ethyl-3-fluorophenyl)propan-2-ol. The synthesis of enantiomerically pure or enriched chiral analogs is a key objective in medicinal chemistry, as different enantiomers often exhibit distinct biological activities.

Several strategies can be employed to achieve this:

Asymmetric Reduction: The use of chiral reducing agents or catalysts can directly produce one enantiomer in excess. Examples include the use of chiral borane (B79455) reagents (e.g., Alpine Borane®) or transition metal catalysts with chiral ligands (e.g., Noyori's ruthenium-based catalysts for asymmetric transfer hydrogenation).

Enzymatic Reduction: Biocatalysts, such as alcohol dehydrogenases from various microorganisms, can exhibit high enantioselectivity in the reduction of ketones.

Chiral Resolution: The racemic alcohol can be separated into its constituent enantiomers through classical resolution techniques. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomerically pure alcohols.

Development of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules with novel properties. The ketone functionality is particularly useful for this purpose, as it can be used as a chemical handle for conjugation.

Conjugates: The ketone can be derivatized to form a stable linkage to another molecule, such as a peptide, a polymer, or a fluorescent tag. A common strategy involves the formation of an oxime or hydrazone linker . wikipedia.org For example, reaction of the ketone with an aminooxy-functionalized biomolecule will form a stable oxime bond. This type of "click chemistry" is widely used in bioconjugation due to its high efficiency and selectivity under mild, aqueous conditions.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 1 4 Ethyl 3 Fluorophenyl Propan 2 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical tool for confirming the elemental composition of 1-(4-Ethyl-3-fluorophenyl)propan-2-one. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula. For C₁₁H₁₃FO, the expected exact mass would be calculated and compared against the experimental value, with a minimal mass error typically in the parts-per-million (ppm) range.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the structure of the molecule. Characteristic fragmentation patterns would be expected, such as the loss of the acetyl group (CH₃CO) or cleavage at the benzylic position, providing evidence for the connectivity of the ethyl- and fluoro-substituted phenyl ring to the propanone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton, carbon, and fluorine signals in the this compound structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons. Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl protons of the ketone, and distinct aromatic signals for the three protons on the phenyl ring. The chemical shifts (δ) would be indicative of the electronic environment of each proton, and the coupling constants (J) would reveal spin-spin coupling between adjacent protons, confirming their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ketone at a characteristic downfield shift, several signals in the aromatic region showing C-F coupling, and signals for the carbons of the ethyl and methyl groups in the aliphatic region. The chemical shifts would provide evidence for the carbon skeleton of the molecule.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

A ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) and carbons (C-F coupling) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing definitive proof of its location on the phenyl ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the propanone side chain to the correct position on the fluorinated phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman would be used to identify the functional groups present in this compound. A strong absorption band in the IR spectrum, typically around 1715 cm⁻¹, would be indicative of the C=O (carbonyl) stretching vibration of the ketone. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-F stretching vibration. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Without access to published experimental results for this compound, any further elaboration would be purely theoretical.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule. While a specific crystal structure for this compound is not publicly available, the methodology and the type of data obtained can be understood from studies on structurally related compounds. nih.govresearchgate.net

The process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would reveal the conformation of the propan-2-one side chain relative to the substituted phenyl ring. It would also provide detailed information about the planarity of the aromatic ring and the orientation of the ethyl and fluoro substituents. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking interactions, which govern the solid-state properties of the compound. nih.gov

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.45 |

| Volume (ų) | 1021.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.185 |

| R-factor (%) | 4.5 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of a compound and for isolating it from reaction mixtures or impurities. Gas chromatography and high-performance liquid chromatography are powerful techniques widely used for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint of the compound, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification by comparison with spectral libraries or through detailed interpretation. nih.gov For this compound, key fragmentation pathways would likely involve cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (alpha-cleavage) and cleavage of the bond between the aromatic ring and the side chain.

Expected GC-MS Data for this compound:

| Retention Time (min) | Major m/z Fragments |

| 12.5 | 180 (M⁺), 165, 137, 109, 43 |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. pensoft.netresearchgate.netpensoft.net

For the purity analysis of this compound, a reversed-phase HPLC method would likely be employed. restek.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is separated from its impurities based on differences in their polarity. A UV detector is commonly used for detection, as the aromatic ring in the target molecule will absorb UV light at a characteristic wavelength. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Purity Analysis of this compound:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min |

Furthermore, HPLC can be scaled up for preparative separations to isolate and purify larger quantities of this compound from a synthetic reaction mixture. This involves using a larger column and a higher flow rate to handle the increased sample load. By collecting the fraction corresponding to the main peak, a highly purified sample of the target compound can be obtained.

Computational and Theoretical Investigations of 1 4 Ethyl 3 Fluorophenyl Propan 2 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic structure, preferred 3D geometry, and conformational landscape of fluorinated aromatic compounds. emerginginvestigators.orgnih.gov

Electronic Structure: DFT calculations, often using hybrid functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP), are employed to determine the electronic properties. researchgate.netnih.govmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For fluorinated compounds, these calculations help quantify how the electronegative fluorine atom influences electron distribution across the aromatic system. nih.gov

Molecular Geometry: Geometry optimization is performed to find the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For 1-(4-Ethyl-3-fluorophenyl)propan-2-one, these calculations would reveal the precise spatial relationship between the substituted phenyl ring and the propan-2-one side chain. The planarity of the phenyl ring and the orientation of the ethyl and fluoro substituents relative to the ketone group would be determined. researchgate.net

Conformational Analysis: The rotation around single bonds, such as the bond connecting the phenyl ring to the propanone moiety, gives rise to different conformers. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions.

Table 1: Illustrative Data from Quantum Chemical Calculations The following table provides an example of the types of data generated from DFT calculations for a molecule like this compound. Actual values would require specific computation.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| C=O Bond Length | 1.22 Å | Provides insight into the carbonyl group's electronic environment. |

| C-F Bond Length | 1.35 Å | Characterizes the bond strength and reactivity of the fluorine substituent. |

Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to validate experimental findings or aid in spectral assignment. nih.gov

NMR Spectroscopy: Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. nih.govumn.edu By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), chemical shifts can be predicted. These predicted spectra are invaluable for interpreting complex experimental results, especially for molecules with crowded aromatic regions or subtle stereochemical differences. Comparing computed chemical shifts with experimental data helps confirm the molecule's structure and conformation in solution. nih.gov

IR and UV-Vis Spectroscopy: Theoretical calculations can also predict vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Vis spectra). nih.gov The calculated IR spectrum can help assign specific vibrational modes to observed absorption bands, such as the characteristic carbonyl (C=O) stretch. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the λ_max values corresponding to electronic transitions within the molecule, often involving the π-system of the phenyl ring and the carbonyl group. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule is formed or how it reacts is a central theme in chemistry. Computational modeling can map out entire reaction pathways. For the synthesis of this compound, theoretical calculations can be used to study the reaction mechanism, for instance, in a Friedel-Crafts acylation type reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. Transition state theory (TST) can then be used to estimate the reaction kinetics. nih.gov This analysis provides deep insights into the reaction's feasibility, identifies the rate-determining step, and can explain the regioselectivity of aromatic substitution, such as why the functional groups end up in their specific positions on the phenyl ring. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational dynamics and interactions with the surrounding environment. nih.gov

Conformational Stability: An MD simulation of this compound would show how the molecule flexes, bends, and rotates at a given temperature. This can confirm the stability of the low-energy conformers predicted by quantum calculations and reveal how the molecule samples different shapes over nanoseconds or microseconds. sciepub.com

Solvent Interactions: Placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) allows for the study of solvation effects. These simulations can reveal how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces, such as hydrogen bonding to the ketone's oxygen atom or hydrophobic interactions with the ethyl-phenyl group.

Molecular Docking and Non-Covalent Interaction Studies

Molecular Docking: Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a larger receptor, such as a protein or DNA, to form a stable complex. plos.orgresearchgate.netmdpi.combiointerfaceresearch.comnih.gov For this compound, docking studies could be used to explore its potential interactions with specific enzyme active sites or material surfaces for in vitro mechanistic analysis. The process involves sampling many possible conformations and orientations of the ligand within the binding site and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Non-Covalent Interactions: The stability of molecular structures in condensed phases is governed by non-covalent interactions (NCIs). nih.gov Computational methods can be used to visualize and quantify these forces. For instance, analysis of the reduced density gradient can reveal weak interactions like van der Waals forces, π-π stacking between aromatic rings, and halogen bonds involving the fluorine atom. Understanding these interactions is crucial for predicting crystal packing and material properties.

Exploration of Industrial and Research Applications of 1 4 Ethyl 3 Fluorophenyl Propan 2 One

Role as a Key Intermediate in Fine Chemical Synthesis

The primary application of 1-(4-Ethyl-3-fluorophenyl)propan-2-one lies in its role as a key intermediate in fine chemical synthesis. The presence of a reactive ketone functional group and a uniquely substituted phenyl ring makes it a valuable precursor for the construction of more elaborate molecular architectures. Specifically, the "4-ethyl-3-fluorophenyl" moiety is a structural component of certain pharmacologically active compounds.

For instance, molecules containing the 4-ethyl-3-fluorophenyl group have been investigated for their potential as EP2 receptor agonists, which are of interest for the treatment of conditions like glaucoma. google.comgoogleapis.comgoogleapis.com Additionally, this structural unit has been incorporated into C5a receptor antagonists, which are being explored for their anti-inflammatory properties. google.com

The synthesis of these more complex molecules often involves the modification of a side chain attached to the phenyl ring. The propan-2-one side chain of this compound can be readily converted into other functional groups, such as amines, alcohols, or more complex heterocyclic structures, through established organic chemistry reactions like reductive amination, reduction, and condensation reactions. This versatility makes it a plausible starting material for the synthesis of the aforementioned therapeutic agents.

Below is a table summarizing potential target compounds that could be synthesized from this compound:

| Target Compound Class | Therapeutic Area | Potential Synthetic Transformation |

| Pyridylaminoacetic acid derivatives | Glaucoma (EP2 receptor agonists) | Reductive amination, further functionalization |

| Substituted ureas | Inflammatory diseases (C5a receptor antagonists) | Conversion to an amine, followed by reaction with an isocyanate or carbamoyl (B1232498) chloride |

Potential in Material Science and Polymer Chemistry Applications

There is currently a lack of publicly available scientific literature or patents that specifically describe the use of this compound in the fields of material science and polymer chemistry. While fluorinated aromatic compounds can sometimes be used as monomers or additives to impart specific properties to polymers, such as thermal stability or hydrophobicity, there is no evidence to suggest that this particular compound has been investigated for these purposes.

Applications in Agrochemical Research and Development (e.g., as a precursor to active compounds)

At present, there is no readily available information in scientific databases or patent literature to indicate that this compound is used as a precursor or intermediate in the research and development of agrochemicals. The search for novel pesticides and herbicides is an active area of research, and while many of these molecules contain fluorinated phenyl groups, a direct link to this specific compound has not been established in the public domain.

Use in Chemical Sensor Development and Analytical Probes

There is no documented evidence in the current scientific literature to suggest the application of this compound in the development of chemical sensors or as an analytical probe. The design of such tools typically requires molecules with specific photophysical, electrochemical, or binding properties, and there is no indication that this compound has been explored for these characteristics.

Application as a Research Tool in Fundamental Organic Chemistry Studies

While this compound could theoretically be used as a model substrate in studies of reaction mechanisms or in the development of new synthetic methodologies, there are no specific instances of such use reported in the available scientific literature. Its unique substitution pattern could make it a subject of interest for studying electronic and steric effects in organic reactions, but such research has not been published to date.

Advanced Analytical Methodologies for Detection and Quantification of 1 4 Ethyl 3 Fluorophenyl Propan 2 One in Complex Matrices Excluding Biological/human

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for the trace analysis of organic compounds like 1-(4-Ethyl-3-fluorophenyl)propan-2-one.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for analyzing non-volatile or thermally labile compounds. For this compound, a reversed-phase LC method would likely be employed, utilizing a C18 column to separate the analyte from matrix interferences. The mobile phase would typically consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid to enhance ionization.

The mass spectrometer, often a triple quadrupole, operates in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. epa.gov In MRM, the precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This high selectivity minimizes the impact of co-eluting matrix components. nih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be suitable ionization sources, with ESI being more common for a wide range of organic molecules. nih.govdphen1.com

Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Setting |

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For volatile and thermally stable compounds, GC-MS/MS offers excellent chromatographic resolution. Given the ketone functional group and substituted phenyl ring, this compound is expected to be amenable to GC analysis. A non-polar or mid-polar capillary column, such as a DB-5ms, would be suitable for separation. The use of a tandem mass spectrometer in MRM mode provides high selectivity and sensitivity, similar to LC-MS/MS. researchgate.net Electron ionization (EI) is a common ionization technique in GC-MS that produces characteristic fragmentation patterns useful for structural confirmation.

Interactive Data Table: Hypothetical GC-MS/MS Parameters for this compound

| Parameter | Setting |

| GC System | Gas Chromatograph with Autosampler |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) |

| MS System | Triple Quadrupole |

| Ionization Source | Electron Ionization (EI), 70 eV |

| Precursor Ion (m/z) | Molecular Ion or Major Fragment |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

Optimized Sample Preparation Strategies for Environmental or Industrial Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interferences, and concentrate the analyte to levels suitable for instrumental analysis. scispace.com

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction of organic compounds from aqueous samples, such as industrial wastewater or environmental water samples. scispace.com For a moderately polar compound like this compound, a reversed-phase SPE sorbent like C18 or a polymeric sorbent would be appropriate. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent.

Interactive Data Table: General SPE Protocol for this compound from Water

| Step | Procedure |

| Sorbent | C18 or Polymeric Reversed-Phase |

| Conditioning | Methanol followed by Water |

| Sample Loading | Pass the water sample through the cartridge |

| Washing | Water or a weak aqueous-organic mixture |

| Elution | Acetonitrile or Methanol |

| Post-Elution | Evaporation and reconstitution in a suitable solvent |

Liquid-Liquid Extraction (LLE):

LLE is a classic extraction technique that can be applied to both aqueous and solid samples (after an initial solvent extraction). For aqueous samples, an immiscible organic solvent in which this compound has high solubility, such as dichloromethane or ethyl acetate, would be used to extract the analyte from the water phase. For solid matrices like soil or industrial sludge, a preliminary extraction with a solvent using techniques like pressurized fluid extraction (PFE) or sonication would be necessary before a potential LLE cleanup step. epa.gov

Pressurized Fluid Extraction (PFE):

For solid matrices, PFE, also known as accelerated solvent extraction, is an efficient technique that uses elevated temperatures and pressures to extract analytes. epa.gov This method can reduce extraction times and solvent consumption compared to traditional methods. A suitable solvent would be selected based on the polarity of this compound.

Method Validation and Quality Assurance Protocols for Analytical Accuracy

Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. europa.eulatu.org.uy For the quantitative analysis of this compound, a comprehensive validation should be performed according to established guidelines. inab.iedastmardi.ir

The key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically demonstrated by the absence of interfering peaks in blank matrix samples and is a key advantage of MS/MS detection.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. inab.ie A calibration curve is constructed by analyzing a series of standards of known concentrations. A minimum of five concentration levels is generally recommended. europa.eu The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. europa.euinab.ie

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. europa.eu Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and intermediate precision). dphen1.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. latu.org.uy

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu

Interactive Data Table: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

Quality Assurance:

To ensure the ongoing reliability of the analytical data, a robust quality assurance program should be implemented. This includes the routine analysis of quality control (QC) samples at different concentrations with each batch of samples, the use of internal standards to correct for matrix effects and variations in instrument response, and participation in proficiency testing schemes where available.

An exploration of the chemical compound this compound reveals a landscape ripe with potential for future research and development. While specific studies on this molecule are not extensively documented, its structural features—a fluorinated aromatic ring, an ethyl group, and a propanone side chain—place it at the crossroads of several important areas in modern chemistry. This article outlines promising future research directions and unexplored avenues for this compound, focusing on novel synthesis, reactivity, computational design, and applications in sustainable technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Ethyl-3-fluorophenyl)propan-2-one in a research laboratory?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-ethyl-3-fluorobenzaldehyde with acetone derivatives under alkaline conditions. For example:

- Reagents : Ethanol or methanol as solvent, KOH/NaOH as base (5–10% w/v), room temperature or mild heating (0–50°C).

- Reaction Time : 2–6 hours with continuous stirring.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC. Substituent positions (ethyl, fluoro) may influence reaction kinetics due to steric and electronic effects.

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.4–2.6 ppm, quartet for CH₂), fluorine-induced deshielding in aromatic protons (δ 6.8–7.5 ppm), and the ketone carbonyl (no direct proton signal).

- ¹³C NMR : The ketone carbon appears at ~208–210 ppm; aromatic carbons show splitting due to fluorine coupling .

- IR Analysis : Strong carbonyl stretch at ~1700–1750 cm⁻¹; C-F vibration at 1100–1250 cm⁻¹.

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution.

- AIM Theory : Analyze bond critical points to assess intramolecular interactions (e.g., C-F⋯H-C weak hydrogen bonds) .

- Software Recommendations : Gaussian 16 or ORCA for calculations; VMD/Mercury for visualization .

Q. How can researchers resolve contradictions in crystallographic data during the refinement of this compound?

- Refinement Tools : Use SHELXL for least-squares refinement. Key features include:

Q. What strategies mitigate challenges in growing high-quality single crystals for X-ray diffraction?

- Crystallization Techniques :

- Slow evaporation from acetone/hexane (1:3 v/v) at 4°C.

- Vapor diffusion using dichloromethane and methanol.

- Troubleshooting :

- If crystals are twinned, optimize solvent polarity or use seeding.

- For poor diffraction, consider synchrotron radiation or low-temperature (100 K) data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.